Vinyltrimethylsilane

Catalog No.
S704123
CAS No.
754-05-2
M.F
C5H12Si
M. Wt
100.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinyltrimethylsilane

CAS Number

754-05-2

Product Name

Vinyltrimethylsilane

IUPAC Name

ethenyl(trimethyl)silane

Molecular Formula

C5H12Si

Molecular Weight

100.23 g/mol

InChI

InChI=1S/C5H12Si/c1-5-6(2,3)4/h5H,1H2,2-4H3

InChI Key

GCSJLQSCSDMKTP-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C=C

Canonical SMILES

C[Si](C)(C)C=C

The exact mass of the compound Vinyltrimethylsilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93553. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Vinyltrimethylsilane (CAS: 754-05-2) is a bifunctional organosilicon precursor characterized by a reactive vinylic double bond directly attached to a sterically bulky, hydrolytically inert trimethylsilyl (TMS) group. In industrial and laboratory procurement, VTMS is primarily sourced for two distinct material pathways: as a carbon-rich, pore-generating precursor in plasma-enhanced chemical vapor deposition (PECVD) for semiconductor dielectrics, and as a stable vinylating agent or comonomer in organic and macromolecular synthesis. Unlike broadly used silane crosslinkers, the primary procurement value of VTMS lies in its inability to undergo moisture-driven sol-gel condensation, ensuring predictable stoichiometry and extended shelf-life during complex multi-step formulations or anhydrous gas-phase depositions [1].

Substituting VTMS with closely related silanes fundamentally alters process chemistry and end-product viability. Replacing VTMS with vinyltrimethoxysilane (VTMO) or vinyltriethoxysilane (VTES) introduces moisture-sensitive alkoxy groups that spontaneously hydrolyze and cross-link under ambient humidity, ruining formulations intended for discrete molecular functionalization or linear copolymerization . In chemical vapor deposition, substituting VTMS with the baseline tetramethylsilane (TMS) removes the reactive vinyl moiety required to generate a thermally labile hydrocarbon phase, preventing the formation of the nanopores necessary to achieve ultra-low dielectric constants [1]. Furthermore, in transition-metal-catalyzed fine chemical synthesis, utilizing the homologue allyltrimethylsilane instead of VTMS shifts the double bond by a single carbon, which completely suppresses desired cycloadditions and instead drives competitive olefin isomerization[2].

Precursor Suitability: Ultra-Low-k Dielectric Performance in PECVD

In the deposition of SiCOH composite films for microelectronic wiring, the choice of organosilane precursor dictates the final dielectric constant (k). When subjected to direct PECVD and subsequent annealing at 450 °C, films deposited using VTMS achieve a dielectric constant of 2.0. In contrast, films deposited using the baseline precursor tetramethylsilane (4MS) under identical conditions yield a higher dielectric constant ranging from 2.5 to 3.0 [1]. The presence of the vinyl group in VTMS facilitates the formation of a thermally labile hydrocarbon phase that desorbs during annealing, generating nanopores that drive the k-value down without requiring a secondary porogen gas.

Evidence DimensionDielectric constant (k) of annealed SiCOH films
Target Compound Datak = 2.0
Comparator Or BaselineTetramethylsilane (4MS): k = 2.5 - 3.0
Quantified Difference0.5 to 1.0 reduction in dielectric constant
ConditionsDirect PECVD followed by annealing at 450 °C for 30 min

Allows semiconductor manufacturers to achieve ultra-low-k interlayer dielectrics via a single-precursor CVD process, reducing process complexity and material costs.

Formulation Stability: Resistance to Moisture-Induced Cross-Linking

The structural composition of the silicon center critically determines the handling and formulation requirements of vinyl silanes. Alkoxy-functionalized comparators such as vinyltrimethoxysilane (VTMO) undergo rapid hydrolysis and polycondensation upon exposure to ambient moisture, forming rigid Si-O-Si networks. VTMS, possessing three non-hydrolyzable silicon-methyl bonds, exhibits 0% hydrolytic cross-linking under identical aqueous or humid conditions. This absolute resistance to moisture prevents premature gelation during storage and allows VTMS to be used in aqueous or open-air organic transformations where VTMO would catastrophically polymerize.

Evidence DimensionSusceptibility to ambient hydrolysis and polycondensation
Target Compound Data0% cross-linking (hydrolytically inert)
Comparator Or BaselineVinyltrimethoxysilane (VTMO): Rapid hydrolysis to Si-O-Si networks
Quantified DifferenceComplete suppression of moisture-driven gelation
ConditionsAmbient humidity or aqueous formulation environments

Ensures predictable stoichiometry and prevents batch loss due to premature gelation when sourcing a vinyl-silane for non-crosslinking applications.

Synthesis Compatibility: Chemoselectivity in Iron-Catalyzed Dimerization

In transition-metal-catalyzed synthesis of complex organosilicon building blocks, the proximity of the silicon atom to the double bond dictates the reaction pathway. Under iron-catalyzed conditions (using a [(MePDI)Fe(N2)]2 precatalyst), VTMS undergoes clean head-to-head dimerization to yield the corresponding 1,4-bis(trimethylsilyl)but-1-ene framework. Conversely, the homologous comparator allyltrimethylsilane fails to homocouple entirely (0% yield), instead undergoing rapid isomerization to trimethyl(prop-1-en-1-yl)silane[1]. This demonstrates that the specific vinylic connectivity of VTMS is mandatory for accessing bis-silylated aliphatic chains via this catalytic route.

Evidence DimensionReaction pathway and homocoupling yield
Target Compound DataClean head-to-head dimerization (e.g., 32% isolated yield in neat conditions)
Comparator Or BaselineAllyltrimethylsilane: 0% dimerization (exclusive isomerization)
Quantified DifferenceAbsolute shift from isomerization to targeted dimerization
ConditionsIron-catalyzed α-olefin cyclodimerization conditions

Forces buyers to specifically procure the vinyl derivative over the allyl homologue when targeting the synthesis of bis-silylated carbon frameworks.

Polymerization Control: Strict Alternating/Cross-Propagation in Radical Copolymerization

When designing silicon-modified polymers, the distribution of silyl groups impacts the material's thermal and physical uniformity. In the radical copolymerization of VTMS with methyl methacrylate (MMA), VTMS exhibits a monomer reactivity ratio (r_VTMS) of approximately 0. This indicates a strict inability to homopolymerize under these conditions, forcing VTMS to exclusively cross-propagate with MMA [1]. Standard vinyl monomers typically exhibit r-values > 0, leading to blocky microstructures. The r=0 behavior of VTMS guarantees the isolated insertion of trimethylsilyl groups along the polymer backbone, preventing the formation of silane-dense domains.

Evidence DimensionMonomer reactivity ratio (r1) in radical copolymerization
Target Compound Datar_VTMS ≈ 0 (strict cross-propagation)
Comparator Or BaselineStandard vinyl monomers (e.g., MMA): r_MMA > 0 (capable of homopolymerization)
Quantified DifferenceElimination of consecutive silane-silane insertions
ConditionsRadical copolymerization with methyl methacrylate

Enables polymer engineers to reliably synthesize copolymers with perfectly isolated, uniformly distributed trimethylsilyl functional groups.

Single-Precursor PECVD for Ultra-Low-k Semiconductor Dielectrics

Driven by its ability to form a thermally labile hydrocarbon phase that desorbs to create nanopores, VTMS is specified as a direct precursor for SiCOH composite films. It is a targeted procurement choice over tetramethylsilane for back-end-of-line (BEOL) interconnects where achieving a dielectric constant of ≤ 2.0 is required to minimize RC time delays and crosstalk without managing a secondary porogen gas feed [1].

Moisture-Stable Vinylating Agent in Fine Chemical Synthesis

Because it is completely immune to the hydrolytic polycondensation that affects alkoxysilanes like VTMO, VTMS is utilized for transition-metal-catalyzed vinylations, Heck couplings, and cross-metathesis reactions. It allows chemists to install a protected vinyl group or a trimethylsilyl moiety in complex pharmaceutical intermediates without requiring strictly anhydrous handling to prevent sol-gel gelation .

Synthesis of Uniformly Silicon-Modified Copolymers

Leveraging its distinct radical reactivity ratio (r ≈ 0), VTMS is utilized in the production of specialized acrylic and styrenic copolymers. It is selected when manufacturers need to incorporate bulky, low-surface-energy trimethylsilyl groups into a polymer backbone as isolated units, ensuring uniform physical properties and avoiding the phase separation associated with blocky silane domains[2].

Physical Description

Liquid

Boiling Point

55.0 °C

UNII

H5HJ2RET1N

GHS Hazard Statements

Aggregated GHS information provided by 71 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (56.34%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (63.38%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (63.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (60.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

754-05-2

Wikipedia

Vinyltrimethylsilane

General Manufacturing Information

Computer and electronic product manufacturing
Silane, ethenyltrimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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